2-(azetidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride
Description
2-(azetidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride is a heterocyclic organic compound featuring a fused imidazole core substituted with a trifluoromethyl group at the 4-position and an azetidine ring (a four-membered saturated nitrogen heterocycle) at the 2-position. The dihydrochloride salt form enhances its solubility in aqueous media, making it suitable for pharmacological and biochemical studies. Its molecular formula is C₈H₁₂Cl₂F₃N₃ with a molecular weight of 278.11 g/mol .
The compound’s structural uniqueness lies in the combination of the electron-withdrawing trifluoromethyl group and the strained azetidine ring, which influence its electronic properties, steric interactions, and binding affinity in biological systems.
Properties
Molecular Formula |
C7H10Cl2F3N3 |
|---|---|
Molecular Weight |
264.07 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-5-(trifluoromethyl)-1H-imidazole;dihydrochloride |
InChI |
InChI=1S/C7H8F3N3.2ClH/c8-7(9,10)5-3-12-6(13-5)4-1-11-2-4;;/h3-4,11H,1-2H2,(H,12,13);2*1H |
InChI Key |
HIRAOBFVGLZMQY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NC=C(N2)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Aminoazetidine Intermediate
- The key intermediate, 3-aminoazetidine, is synthesized via improved processes that enhance yield and scope compared to traditional methods.
- One patented method involves the reaction of N-tert-butyl-O-trimethylsilylazetidine with hydrochloric acid, followed by extraction and purification steps to yield 3-aminoazetidine hydrochloride as a white crystalline solid with approximately 64% yield.
- The reaction conditions typically involve stirring at ambient temperature, followed by basification and extraction with organic solvents such as methylene chloride and drying over sodium sulfate.
Functionalization of the Imidazole Ring with Trifluoromethyl Group
- The introduction of the trifluoromethyl group at the 4-position of the imidazole ring is generally achieved via nucleophilic aromatic substitution or via the use of trifluoromethylated precursors.
- Literature reports the use of trifluoromethyl-substituted pyrimidine or pyridine derivatives as starting materials, which can be converted into imidazole analogs through cyclization reactions under controlled conditions.
Coupling of Azetidine with Imidazole Derivative
- The nucleophilic substitution reaction between the 3-aminoazetidine and the trifluoromethyl-imidazole derivative is typically performed under microwave-assisted heating at temperatures ranging from 120 to 150 °C to enhance reaction rates and yields.
- Protective groups such as Boc (tert-butyloxycarbonyl) are often used on the azetidine nitrogen to prevent overalkylation during the coupling step.
- After coupling, acidic deprotection removes the Boc group, yielding the free amine functionality required for further salt formation.
Formation of the Dihydrochloride Salt
- The final compound is converted into its dihydrochloride salt by bubbling hydrogen chloride gas through a stirred suspension of the free base in ethanol at 0 °C, followed by refluxing for 12 hours.
- This process precipitates the dihydrochloride salt, which is collected by filtration and washed with methyl tert-butyl ether to obtain a pure crystalline product.
- This salt formation step increases the compound's stability and facilitates handling and formulation.
Data Table: Summary of Key Reaction Conditions and Yields
| Step | Reaction Conditions | Key Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| 3-Aminoazetidine synthesis | Stirring with HCl at RT, basification, extraction | N-tert-butyl-O-trimethylsilylazetidine, HCl | ~64 | White crystalline solid, improved scope |
| Imidazole trifluoromethylation | Nucleophilic aromatic substitution, microwave heating (120-150 °C) | Boc-protected azetidine, trifluoromethylated precursors | Variable | Boc protection prevents overalkylation |
| Coupling reaction | Microwave heating, acidic deprotection | Boc-protected azetidine, imidazole derivative | 59-78 | Acidic deprotection yields free amine |
| Dihydrochloride salt formation | HCl gas bubbling in ethanol, reflux 12 h | Free base compound, HCl gas | 62-89 | Precipitation and filtration yield pure salt |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halides or alkylating agents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield various products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halides, alkylating agents
Hydrolysis: Acidic or basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-(azetidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme mechanisms or as a ligand in receptor studies.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, 2-(azetidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(azetidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets. The azetidine and imidazole rings allow it to bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its binding affinity and stability, contributing to its overall biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section provides a detailed comparison of the target compound with analogs featuring modifications in the heterocyclic core or substituents. Key differences in physicochemical properties, synthetic pathways, and biological relevance are highlighted.
Structural and Physicochemical Comparison
The table below summarizes critical parameters for the target compound and its analogs:
Key Observations:
The imidazole core in the target and pyrrolidine analog enables hydrogen bonding and π-π stacking, absent in the phenyl-substituted azetidine derivative.
Substituent Effects: The trifluoromethyl (CF₃) group in the target compound increases lipophilicity and metabolic stability compared to the phenyl group in the rac-azetidine analog. The dihydrochloride salt in the target significantly improves aqueous solubility relative to the mono-hydrochloride rac-azetidine derivative .
pKa Values :
- The imidazole nitrogen in all analogs exhibits a pKa ~3.5–3.6, favoring protonation under physiological conditions.
- The azetidine nitrogen’s higher basicity (pKa ~9.1) compared to pyrrolidine (pKa ~10.2) suggests differences in pH-dependent solubility and membrane permeability .
Biological Activity
2-(azetidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride is a synthetic compound belonging to the imidazole family, which is known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of 2-(azetidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride can be represented as follows:
- IUPAC Name : 2-(azetidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride
- Molecular Formula : C7H8Cl2F3N3
- Molecular Weight : 240.06 g/mol
Antimicrobial Activity
Research has shown that imidazole derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various imidazole compounds against common pathogens such as Staphylococcus aureus and Escherichia coli . Specifically, derivatives containing trifluoromethyl groups have been noted for enhanced potency due to their electron-withdrawing effects, which increase the lipophilicity and membrane penetration of the compounds.
Anticancer Activity
Imidazole derivatives have also been investigated for their anticancer potential. A recent study demonstrated that compounds with imidazole moieties could inhibit cell proliferation in various cancer cell lines by inducing apoptosis and blocking cell cycle progression . The mechanism often involves the inhibition of specific kinases involved in cancer cell signaling pathways.
Case Study 1: Antibacterial Efficacy
In a comparative study, 2-(azetidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride was tested against standard antibiotics. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an alternative antibacterial agent .
Case Study 2: Anticancer Activity in Cell Lines
Another investigation focused on the compound's effects on human cancer cell lines, including breast and lung cancer. The results indicated that treatment with this imidazole derivative resulted in a significant reduction in cell viability (IC50 = 25 µM) after 48 hours, suggesting promising anticancer properties .
Research Findings
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(azetidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride, and how do reaction conditions influence yield and purity?
- Methodology :
- Step 1 : Coupling of azetidine precursors (e.g., 3-aminoazetidine) with trifluoromethyl-substituted imidazole derivatives under reducing conditions (e.g., hydrogenation with Pd/C or NaBH4).
- Step 2 : Acidic workup (e.g., HCl) to form the dihydrochloride salt.
- Optimization : Solvent choice (e.g., ethanol or DMF), temperature (60–80°C), and reaction time (12–24 hours) significantly impact yield. For purification, recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) enhances purity .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Analytical Workflow :
- 1H/13C/19F NMR : Confirm regiochemistry of the azetidine and trifluoromethyl groups. The 19F NMR (δ -60 to -65 ppm) verifies CF₃ substitution .
- HRMS (ESI+) : Validate molecular weight (e.g., [M+H]+ for C₇H₉Cl₂F₃N₃).
- HPLC (C18 column, 0.1% TFA in H₂O/MeCN) : Assess purity (>95% by UV detection at 254 nm) .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and reactivity?
- Key Effects :
- Lipophilicity : Increases logP by ~1 unit (measured via shake-flask method), enhancing membrane permeability.
- Metabolic Stability : Reduces oxidative metabolism (confirmed via liver microsome assays) .
- Electron-Withdrawing Effect : Activates the imidazole ring for nucleophilic substitution (e.g., Suzuki coupling at C-2) .
Q. What are the recommended storage conditions to ensure long-term stability?
- Protocol : Store in airtight, light-protected containers under anhydrous conditions (desiccated at -20°C). Stability studies (40°C/75% RH for 6 months) show <5% degradation via HPLC .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the mechanism of action in enzyme inhibition studies?
- Experimental Design :
- Enzyme Kinetics : Use Michaelis-Menten assays (varying substrate concentrations) to determine inhibition type (competitive/non-competitive).
- ITC (Isothermal Titration Calorimetry) : Measure binding affinity (Kd) to target enzymes (e.g., cytochrome P450 isoforms).
- Mutagenesis Studies : Identify critical residues in enzyme active sites (e.g., alanine scanning) .
Q. What computational chemistry approaches predict binding affinity with biological targets?
- Strategies :
- Molecular Docking (AutoDock Vina) : Screen against protein databases (e.g., PDB ID 1T3G for kinases).
- MD Simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories.
- Free Energy Perturbation (FEP) : Quantify ΔΔG for azetidine ring modifications .
Q. How should contradictory data on pH-dependent stability be resolved?
- Resolution Workflow :
- Accelerated Degradation Studies : Test stability at pH 1–10 (37°C, 1 week) with HPLC monitoring.
- Degradant Identification : Use LC-MS/MS to isolate and characterize breakdown products (e.g., imidazole ring oxidation).
- Buffer Optimization : Phosphate buffer (pH 6.8) minimizes hydrolysis vs. acetate buffer (pH 4.5) .
Q. What strategies enhance bioavailability via azetidine ring modifications?
- SAR Approaches :
- Substituent Addition : Introduce methyl groups to the azetidine ring (e.g., 3-methylazetidine) to improve metabolic stability (tested via CYP450 inhibition assays).
- Pro-drug Design : Convert the dihydrochloride salt to ester derivatives for enhanced solubility (e.g., acetate esters in PBS).
- Co-crystallization : Screen with cyclodextrins to improve dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
